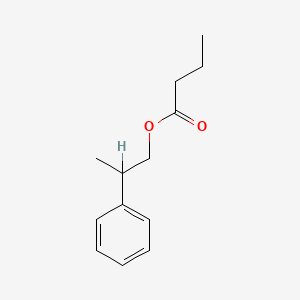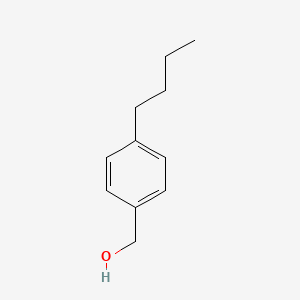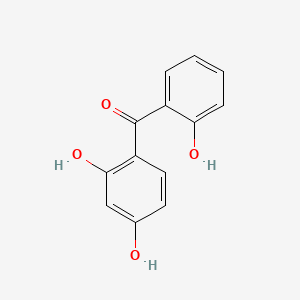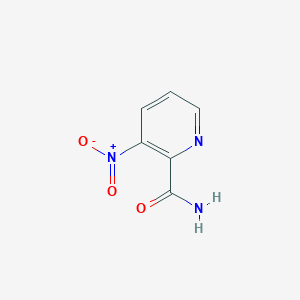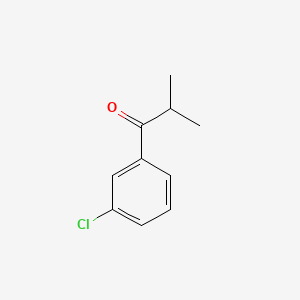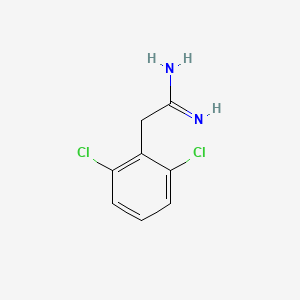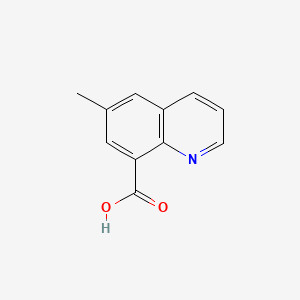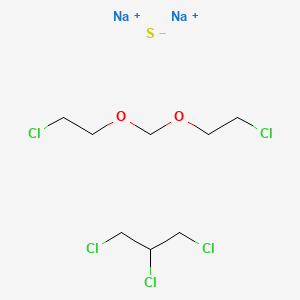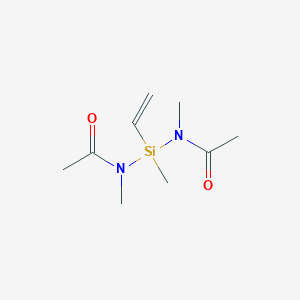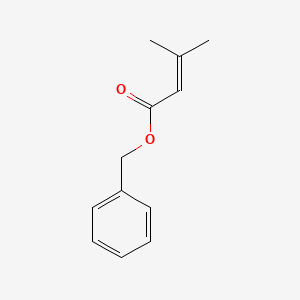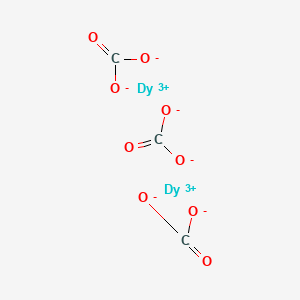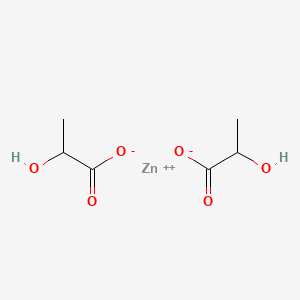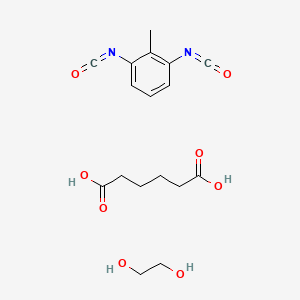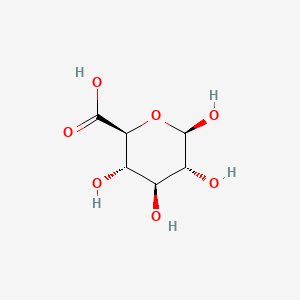
beta-D-Glucopyranuronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-glucuronic acid is a D-glucopyranuronic acid in which the anomeric centre has beta-configuration. It has a role as a metabolite. It is a conjugate acid of a beta-D-glucuronate.
Scientific Research Applications
Synthesis and Metabolite Research
β-D-Glucopyranuronic acid has been utilized in the synthesis of urine drug metabolites, specifically phenolic glucuronides. This synthetic approach is favored over isolation from urine due to its efficiency and reliability. The synthesized metabolites, including various phenolic glucuronides, are useful as reference materials in drug metabolism studies (Arewång, Lahmann, Oscarson, & Tidén, 2007).
Biomedical and Industrial Applications
β-D-Glucopyranuronic acid is a crucial component of hyaluronic acid (HA), a polysaccharide present in various biological structures. HA's unique physico-chemical properties, such as viscoelasticity and charge characteristics, make it significant in regulating cell behavior during various biological processes. The knowledge of HA in diseases like cancer and arthritis has spurred research into biomaterials for surgical implants and drug delivery systems (Murano, Perin, Khan, & Bergamin, 2011).
Imaging and Diagnostic Applications
β-D-Glucopyranuronic acid has been used to develop an enzyme-activated off-on near-infrared (NIR) fluorescent probe. This probe, which leverages the unique properties of β-glucuronidase, allows for the real-time detection and imaging of this enzyme in various cells and animal models. It's used for cancer diagnosis and monitoring intestinal metabolism of drugs (Jin et al., 2018).
Chemical Synthesis and Drug Development
In the field of chemical synthesis, β-D-Glucopyranuronic acid derivatives have been explored for their potential in creating new drug compounds. A study focused on the preparation of glucuronyl donors with protective groups, demonstrating the versatility of β-D-Glucopyranuronic acid in developing new chemical entities (Kornilov, Sukhova, & Nifantiev, 2001).
properties
CAS RN |
23018-83-9 |
|---|---|
Product Name |
beta-D-Glucopyranuronic acid |
Molecular Formula |
C6H10O7 |
Molecular Weight |
194.14 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4-,6+/m0/s1 |
InChI Key |
AEMOLEFTQBMNLQ-QIUUJYRFSA-N |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)O)O)O |
SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
Canonical SMILES |
C1(C(C(OC(C1O)O)C(=O)O)O)O |
melting_point |
165 °C |
Other CAS RN |
23018-83-9 |
solubility |
485 mg/mL |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



